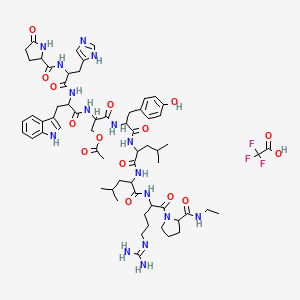![molecular formula C7H5ClN2O2S B15124144 Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
Imidazo[1,2-a]pyridine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-6-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis . The sulfonyl chloride functional group in this compound makes it a versatile intermediate for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-6-sulfonyl chloride typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by sulfonylation. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The resulting imidazo[1,2-a]pyridine derivative can then be sulfonylated using chlorosulfonic acid or other sulfonylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, often catalyzed by transition metals or metal-free conditions.
Radical Reactions: Radical reactions, including photocatalysis and metal-free oxidation, are also common for the functionalization of the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, sodium benzenesulfinates, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts or promoters to enhance reaction efficiency .
Major Products
Major products formed from these reactions include sulfonamides, sulfonate esters, and various functionalized imidazo[1,2-a]pyridine derivatives. These products are valuable intermediates for further chemical synthesis and applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-sulfonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-microbial agents.
Material Science: The compound is utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Organic Synthesis: It serves as an intermediate for the synthesis of various heterocyclic compounds and functionalized molecules.
Biological Research: The compound is used in the study of enzyme inhibitors, receptor modulators, and other biologically active molecules.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, resulting in various biological effects . The imidazo[1,2-a]pyridine core can also interact with specific receptors and enzymes, influencing cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-sulfonyl chloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-2-carbaldehyde: This compound is another derivative of imidazo[1,2-a]pyridine with different functional groups and applications.
Imidazo[1,2-a]pyridine-3-sulfonamide: Similar to the sulfonyl chloride derivative, this compound has a sulfonamide group and is used in medicinal chemistry.
Imidazo[1,2-a]pyridine-5-carboxylic acid: This derivative has a carboxylic acid group and is used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in different fields of research and industry .
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-2-7-9-3-4-10(7)5-6/h1-5H |
InChI Key |
JTMQJVWJVQJZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)

![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)

![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)

